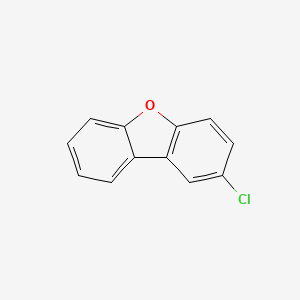

2-Chlorodibenzofuran

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-chlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKTYWJFCODJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891563 | |

| Record name | 2-Chlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51230-49-0 | |

| Record name | 2-Chlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51230-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051230490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGI055773B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Chlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Chlorodibenzofuran, a chlorinated aromatic ether. The document details a primary synthetic pathway, outlines the necessary experimental protocols, and presents key analytical data for the characterization of the final compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Sandmeyer reaction, starting from the readily available precursor, 2-aminodibenzofuran. This classical and reliable method in aromatic chemistry allows for the introduction of a chloro substituent onto the dibenzofuran scaffold.

The synthesis workflow involves two main stages: the diazotization of 2-aminodibenzofuran followed by the copper(I) chloride-catalyzed decomposition of the resulting diazonium salt.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

-

2-Aminodibenzofuran

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Diethyl ether or other suitable organic solvent

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Diazotization of 2-Aminodibenzofuran:

-

Dissolve 2-aminodibenzofuran in a suitable volume of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring the resulting diazonium salt solution at this temperature for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.

-

Cool the CuCl solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

-

Nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for approximately 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as diethyl ether.

-

Wash the combined organic extracts with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.

-

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity and purity. The following section details the expected analytical data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇ClO | [1] |

| Molecular Weight | 202.64 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 98-100 °C |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |

| 7.95 (d, J = 7.8 Hz, 1H) | 156.4 |

| 7.60 (d, J = 8.2 Hz, 1H) | 150.8 |

| 7.55 (d, J = 2.1 Hz, 1H) | 130.2 |

| 7.48 (td, J = 7.5, 1.3 Hz, 1H) | 128.9 |

| 7.37 (td, J = 7.5, 1.2 Hz, 1H) | 127.8 |

| 7.32 (dd, J = 8.5, 2.1 Hz, 1H) | 125.1 |

| 7.26 (d, J = 8.5 Hz, 1H) | 123.0 |

| 121.2 | |

| 120.9 | |

| 112.9 | |

| 111.8 |

2.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~1600, 1450 | Aromatic C=C stretch |

| ~1240 | Aryl-O-Aryl asymmetric stretch |

| ~810 | C-H out-of-plane bending |

| ~750 | C-Cl stretch |

2.2.3. Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 202 | 100 | [M]⁺ |

| 204 | 33 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 167 | ~40 | [M-Cl]⁺ |

| 139 | ~30 | [M-Cl-CO]⁺ |

Conclusion

This technical guide has detailed a reliable synthetic route for this compound via the Sandmeyer reaction of 2-aminodibenzofuran. The provided experimental protocol and comprehensive characterization data, including physicochemical properties and spectroscopic analyses, offer a complete reference for the synthesis and identification of this compound. This information is intended to support further research and development activities in related scientific fields.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorodibenzofuran is a chlorinated aromatic hydrocarbon, belonging to the family of polychlorinated dibenzofurans (PCDFs). These compounds are of significant interest to researchers and regulatory bodies due to their persistence in the environment and their potential toxicological effects. A thorough understanding of the physicochemical properties of individual PCDF congeners, such as this compound, is crucial for assessing their environmental fate, bioavailability, and toxic potential. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its interaction with biological signaling pathways.

Physicochemical Properties of this compound

The precise experimental determination of the physicochemical properties of individual chlorinated dibenzofurans can be challenging due to their low volatility and hydrophobicity.[1] Consequently, some of the data presented below are estimated values or have been collated from various sources that may not specify the experimental conditions.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₇ClO | [2] |

| Molecular Weight | 202.64 g/mol | [2] |

| CAS Number | 51230-49-0 | [3] |

| Melting Point | 100 °C | [3] |

| Boiling Point | 323 °C (at 760 mmHg) (estimated) | [4] |

| Water Solubility | Data not available | |

| LogP (Octanol-Water Partition Coefficient) | 4.3 (Computed) | [5] |

Note: The melting point for a general monochlorodibenzofuran isomer has been reported in the range of 146-149 °C.[4] It is important to note that the properties of chlorinated dibenzofurans can vary significantly between different isomers.

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical properties of compounds like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range.

Apparatus:

-

Capillary tubes

-

Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point apparatus)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Boiling Point Determination (Micro Method)

For small quantities of liquid, a micro boiling point determination method can be employed.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or capillary tube

-

Melting point apparatus or a heating block

-

Thermometer

-

A sealed-end capillary tube (as an inverted bell)

Procedure:

-

A small amount of the liquid is placed in a small test tube or a larger capillary tube.

-

A smaller, sealed-end capillary tube is inverted and placed inside the larger tube containing the liquid.

-

The setup is heated, and the temperature is monitored.

-

As the liquid heats, air trapped in the inverted capillary will bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the inverted capillary.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to be drawn back into the inverted capillary is recorded as the boiling point.

Water Solubility Determination (OECD Guideline 105)

The water solubility of a substance is a critical parameter for assessing its environmental distribution.

Principle: The saturation mass concentration of a substance in water at a given temperature is determined. The flask method is generally suitable for substances with solubilities above 10⁻² g/L.

Apparatus:

-

Constant temperature water bath or shaker

-

Analytical balance

-

Centrifuge (if necessary)

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC)

Procedure:

-

An excess amount of the test substance is added to a known volume of distilled water in a flask.

-

The flask is agitated in a constant temperature bath until equilibrium is reached. The time required to reach equilibrium should be determined in a preliminary test.

-

After equilibration, the mixture is centrifuged or filtered to separate the undissolved substance from the aqueous solution.

-

The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method.

-

The experiment is repeated to ensure the reproducibility of the results.

Octanol-Water Partition Coefficient (LogP) Determination (OECD Guideline 107)

The octanol-water partition coefficient is a measure of a substance's hydrophobicity and its potential for bioaccumulation.

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system consisting of n-octanol and water.

Apparatus:

-

Centrifuge tubes with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for quantification

Procedure:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of the test substance is dissolved in either water or n-octanol.

-

The two phases are placed in a centrifuge tube in a defined volume ratio and shaken until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the substance in both the n-octanol and water phases is determined by an appropriate analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (logP) is commonly reported.

Analytical Workflow for Chlorinated Dibenzofurans

The analysis of chlorinated dibenzofurans in environmental or biological samples typically involves extraction, cleanup, and instrumental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the identification and quantification of these compounds.

Caption: A typical analytical workflow for the determination of chlorinated dibenzofurans.

Biological Interactions: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Halogenated aromatic hydrocarbons, including chlorinated dibenzofurans, are known to exert their biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2]

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by ligands like this compound.

Conclusion

This technical guide has summarized the available physicochemical data for this compound, provided detailed general protocols for their experimental determination, and outlined the primary biological signaling pathway through which it is believed to act. The scarcity of specific experimental data for this particular congener highlights the need for further research to accurately assess its environmental risk and toxicological profile. The methodologies and information presented here serve as a valuable resource for researchers and professionals working in the fields of environmental science, toxicology, and drug development.

References

2-Chlorodibenzofuran CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorodibenzofuran, including its chemical identity, physicochemical properties, and relevant experimental methodologies.

Chemical Identity and Properties

This compound is a monochlorinated derivative of dibenzofuran. It belongs to the larger family of chlorinated dibenzofurans (CDFs), which are a group of persistent organic pollutants. While some CDFs, particularly those with chlorine atoms at the 2, 3, 7, and 8 positions, are known for their high toxicity, the toxicological profile of this compound is less characterized.

CAS Number: 51230-49-0[1]

Molecular Structure

The molecular structure of this compound consists of a dibenzofuran core with a single chlorine atom substituted at the second position.

Caption: Molecular Structure of this compound

Physicochemical Data

A summary of the available physicochemical data for this compound is presented in the table below. Data for the parent compound, dibenzofuran, is included for comparison where specific data for the chlorinated analog is unavailable.

| Property | Value |

| Molecular Formula | C₁₂H₇ClO |

| Molecular Weight | 202.64 g/mol |

| CAS Number | 51230-49-0 |

| IUPAC Name | This compound |

| Synonyms | 2-Monochlorodibenzofuran |

| Melting Point | Data not available |

| Boiling Point | Data not available (Dibenzofuran: 287 °C) |

| Water Solubility | Sparingly soluble (general for CDFs) |

| Kovats Retention Index | 1707 (Standard non-polar) |

Experimental Protocols

Detailed experimental protocols for the synthesis, analysis, and biological assessment of this compound are not widely reported in the literature. The following sections provide generalized methodologies that are applicable to chlorinated dibenzofurans and can be adapted for this compound.

Synthesis of Chlorinated Dibenzofurans

General Protocol for Ullmann Condensation and Cyclization:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine the appropriate chlorinated phenol and chlorinated benzene derivative in a high-boiling point solvent such as diphenyl ether.

-

Catalyst Addition: Add a copper catalyst, such as copper(I) oxide or copper powder, and a base, such as potassium carbonate.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture and filter to remove the catalyst and any inorganic salts.

-

Extraction: Extract the filtrate with an organic solvent (e.g., toluene) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the chlorinated diphenyl ether intermediate.

-

Cyclization: The chlorinated diphenyl ether can be cyclized to the corresponding dibenzofuran by heating with a palladium catalyst, such as palladium(II) acetate, in the presence of a base and a suitable solvent.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the detection and quantification of chlorinated dibenzofurans in various matrices.

General GC-MS Protocol:

-

Sample Preparation: Extract the sample with a suitable organic solvent (e.g., hexane, toluene). The extract may require cleanup steps, such as column chromatography on silica gel or alumina, to remove interfering substances.

-

Instrumentation: Use a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer (HRGC-HRMS) for optimal sensitivity and selectivity.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless injection is commonly employed for trace analysis.

-

Temperature Program: A temperature gradient is used to separate the different CDF congeners. A typical program might start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure elution of all analytes.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity by monitoring for the specific m/z values of the target analytes and their isotopologues.

-

-

Quantification: Quantification is typically performed using an isotope dilution method with ¹³C-labeled internal standards.

Biological Assay: Aryl Hydrocarbon Receptor (AhR) Binding

The toxicity of many chlorinated dibenzofurans is mediated through their binding to the aryl hydrocarbon receptor (AhR). An in vitro competitive binding assay can be used to determine the affinity of this compound for the AhR.

General AhR Competitive Binding Assay Protocol:

-

Preparation of Cytosol: Prepare a cytosolic fraction containing the AhR from a suitable source, such as rat liver or a cultured cell line (e.g., Hepa-1c1c7).

-

Radioligand: Use a high-affinity radiolabeled AhR ligand, such as [³H]-2,3,7,8-tetrachlorodibenzo-p-dioxin ([³H]-TCDD), as the tracer.

-

Competitive Binding:

-

Incubate a constant concentration of the cytosolic protein and the radioligand with varying concentrations of the unlabeled competitor (this compound).

-

Include a control with no competitor (total binding) and a control with a large excess of unlabeled TCDD (non-specific binding).

-

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) assay or charcoal-dextran adsorption.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined by fitting the data to a sigmoidal dose-response curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling and Workflow Diagrams

The following diagrams illustrate the general signaling pathway of AhR activation by ligands like CDFs and a typical workflow for a competitive binding assay.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Caption: Experimental Workflow for AhR Competitive Binding Assay.

References

environmental fate and transport of 2-Chlorodibenzofuran

An In-depth Technical Guide on the Environmental Fate and Transport of 2-Chlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2-CDF) is a member of the polychlorinated dibenzofurans (PCDFs), a group of persistent organic pollutants (POPs) that are of significant environmental concern.[1] These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial processes, such as waste incineration and the manufacturing of certain chemicals.[2] Due to their persistence, lipophilicity, and potential for long-range environmental transport, understanding the environmental fate and transport of 2-CDF is crucial for assessing its ecological risk and potential for human exposure. This guide provides a comprehensive overview of the current knowledge on the environmental behavior of this compound, including its physicochemical properties, degradation pathways, and transport mechanisms.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Calculated/Estimated) | 2,8-Dichlorodibenzofuran (Experimental) | 2,3,7,8-Tetrachlorodibenzofuran (Experimental) | Dibenzofuran (Experimental) | Reference |

| Molecular Formula | C₁₂H₇ClO | C₁₂H₆Cl₂O | C₁₂H₄Cl₄O | C₁₂H₈O | |

| Molecular Weight ( g/mol ) | 202.64 | 237.08 | 305.99 | 168.19 | [3] |

| Log K_ow (Octanol-Water Partition Coefficient) | 4.24 (Calculated) | - | 6.53 | 4.12 | [4] |

| Water Solubility (mol/L) | 10⁻⁹⁵⁰ (Calculated) | - | 2.26 x 10⁻⁹ (6.92 x 10⁻⁴ mg/L @ 26°C) | 1.84 x 10⁻⁵ (3.1 mg/L) | [5][4] |

| Vapor Pressure (mm Hg @ 25°C) | - | 2.54 x 10⁻⁵ | 1.53 x 10⁻⁶ | 2.48 x 10⁻³ | [4][6] |

| Henry's Law Constant (atm·m³/mol) | - | 2.1 x 10⁻⁵ (Estimated) | 1.1 x 10⁻⁵ (Estimated) | 2.1 x 10⁻⁴ (Estimated) | [2] |

| Log K_oc (Soil Organic Carbon-Water Partition Coefficient) | Estimated to be high due to high Log K_ow_ | - | - | 3.62 | [7] |

Note: The high lipophilicity (Log K_ow_) and low water solubility of chlorinated dibenzofurans indicate a strong tendency to partition into organic matter in soil and sediment, leading to low mobility in aqueous systems.[8]

Environmental Fate

The fate of this compound in the environment is determined by a combination of transport and transformation processes.

Transport

Due to its low water solubility and high octanol-water partition coefficient, 2-CDF is expected to strongly adsorb to soil and sediment particles.[7] This sorption limits its mobility in aquatic systems and the potential for leaching into groundwater. The primary mode of transport is therefore associated with the movement of these sorbed particles, such as through soil erosion and atmospheric deposition of particulate matter.[9] Its semi-volatile nature allows for long-range atmospheric transport before deposition.[1]

Transformation

1. Biodegradation:

Microbial degradation is a significant transformation pathway for this compound. Studies have shown that certain aerobic bacteria, particularly strains of Sphingomonas, can cometabolize 2-CDF.[4][10] The degradation is initiated by a dioxygenase enzyme that attacks the non-chlorinated aromatic ring.[10][11] This leads to the formation of chlorinated catechols and subsequently chlorinated salicylates.[12]

2. Photodegradation:

Photodegradation is another important transformation process for chlorinated dibenzofurans in the environment.[9] In aqueous environments, direct photolysis of PCDFs can occur, with quantum yields varying depending on the congener.[10] The presence of photosensitizers in natural waters, such as humic and fulvic acids, can significantly accelerate the rate of photodegradation through indirect photolysis.[10] The process generally involves reductive dechlorination.

3. Hydrolysis:

Chlorinated dibenzofurans are generally resistant to hydrolysis under environmental conditions.[9]

Bioaccumulation and Toxicology

The high lipophilicity of 2-CDF suggests a high potential for bioaccumulation in the fatty tissues of organisms. The toxic effects of chlorinated dibenzofurans are primarily mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3] Binding of 2-CDF to the AhR leads to its translocation to the nucleus, where it dimerizes with the ARNT protein. This complex then binds to xenobiotic responsive elements (XREs) on the DNA, leading to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the environmental fate of this compound. The following sections outline key experimental protocols.

Determination of Octanol-Water Partition Coefficient (K_ow_)

The slow-stirring method is recommended for highly hydrophobic compounds like 2-CDF to avoid the formation of microemulsions that can interfere with accurate measurements.

-

Preparation: A saturated solution of 2-CDF in n-octanol is prepared. A known volume of this solution is added to a larger volume of water in a jacketed glass vessel maintained at a constant temperature (e.g., 25°C).

-

Equilibration: The mixture is stirred slowly for an extended period (days to weeks) to allow for equilibrium to be reached between the two phases.

-

Sampling: Aliquots of both the water and octanol phases are carefully collected.

-

Analysis: The concentration of 2-CDF in each phase is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

-

Calculation: The K_ow_ is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Soil Sorption Coefficient (K_oc_)

The batch equilibrium method (OECD Guideline 106) is commonly used to determine the soil sorption coefficient.

-

Soil Preparation: A set of well-characterized soils with varying organic carbon content are air-dried and sieved.

-

Solution Preparation: A stock solution of 2-CDF in a water-miscible solvent (e.g., methanol) is prepared and then diluted with a 0.01 M CaCl₂ solution to the desired concentrations.

-

Equilibration: Known masses of soil are mixed with the 2-CDF solutions in centrifuge tubes. The tubes are shaken in the dark at a constant temperature until equilibrium is reached (preliminary studies are needed to determine the equilibration time).

-

Phase Separation: The tubes are centrifuged to separate the soil and aqueous phases.

-

Analysis: The concentration of 2-CDF in the supernatant (aqueous phase) is measured. The amount sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Calculation: The soil-water distribution coefficient (K_d_) is calculated for each soil. The K_oc_ is then determined by normalizing K_d_ to the organic carbon content of the soil (K_oc_ = K_d_ / f_oc_, where f_oc_ is the fraction of organic carbon).

Biodegradation in Soil

A soil microcosm study can be conducted to assess the biodegradation of 2-CDF.

-

Microcosm Setup: Soil samples are spiked with a known concentration of 2-CDF. The soil moisture is adjusted to a specific level (e.g., 60% of water holding capacity). The microcosms are incubated in the dark at a controlled temperature.

-

Inoculation (optional): For enhanced biodegradation studies, the soil can be inoculated with a known degrader strain, such as Sphingomonas sp.

-

Sampling: At various time intervals, triplicate microcosms are sacrificed for analysis.

-

Extraction: The soil is extracted with an appropriate organic solvent (e.g., hexane/acetone mixture) to recover 2-CDF and its potential metabolites.

-

Analysis: The extracts are analyzed by GC-MS to quantify the concentration of 2-CDF and identify degradation products.

-

Data Analysis: The disappearance of 2-CDF over time is used to calculate the degradation rate and half-life.

Aqueous Photolysis

The rate of photodegradation in water can be determined using a laboratory-controlled irradiation system.

-

Solution Preparation: A solution of 2-CDF is prepared in purified water, and if desired, in natural water samples containing dissolved organic matter.

-

Irradiation: The solutions are placed in quartz tubes and irradiated with a light source that simulates the solar spectrum. Dark controls are run in parallel.

-

Sampling: At selected time points, aliquots of the solutions are withdrawn.

-

Analysis: The concentration of 2-CDF is measured by high-performance liquid chromatography (HPLC) or GC-MS.

-

Quantum Yield Calculation: The photolysis quantum yield can be calculated by measuring the rate of disappearance of 2-CDF and the photon flux of the light source.

Experimental Workflow

A logical workflow is essential for a comprehensive environmental fate assessment of a persistent organic pollutant like this compound.

Conclusion

This compound exhibits the characteristics of a persistent organic pollutant, with high lipophilicity, low water solubility, and resistance to degradation. Its primary fate in the environment is sorption to soil and sediment, with transport occurring mainly through particle movement. While biodegradation and photodegradation are important transformation pathways, its persistence warrants continued monitoring and research. The toxicological effects of 2-CDF, mediated through the AhR signaling pathway, highlight the need for a thorough understanding of its environmental behavior to protect ecosystem and human health. The experimental protocols and workflow outlined in this guide provide a framework for the continued investigation of this compound and other related compounds.

References

- 1. bundesumweltministerium.de [bundesumweltministerium.de]

- 2. Polychlorinated dibenzo-p-dioxins and dibenzofurans (EHC 88, 1989) [inchem.org]

- 3. Physical-chemical properties of chlorinated dibenzo-p-dioxins | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Mutagenicity of monochlorodibenzofurans detected in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. QSPRs for the estimation of subcooled liquid vapor pressures of polycyclic aromatic hydrocarbons, and of polychlorinated benzenes, biphenyls, dibenzo-p-dioxins, and dibenzofurans at environmentally relevant temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. agilent.com [agilent.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 11. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Metabolic Fate of 2-Chlorodibenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorodibenzofuran (2-CDF) is a chlorinated aromatic hydrocarbon, a class of compounds that has garnered significant scientific interest due to their environmental persistence and potential toxicological effects. Understanding the metabolic and degradative pathways of 2-CDF is crucial for assessing its environmental fate, toxicological risk, and for the development of bioremediation strategies. This technical guide provides an in-depth overview of the current scientific knowledge on the metabolism and degradation of 2-CDF in both microbial and mammalian systems.

Microbial Degradation of this compound

Certain soil bacteria have demonstrated the ability to degrade 2-CDF through a series of enzymatic reactions. This process is often initiated by a co-metabolic process, where the bacteria utilize other carbon sources for growth while fortuitously degrading 2-CDF.

Key Degrading Microorganisms

Two notable bacterial strains capable of degrading 2-CDF are:

-

Terrabacter sp. strain DBF63 : A dibenzofuran-utilizing bacterium.

-

Pseudomonas sp. strain CA10 : A carbazole-utilizing bacterium.

Degradation Pathway

The microbial degradation of 2-CDF proceeds through a well-defined pathway involving a series of enzymatic steps, ultimately leading to the cleavage of the aromatic rings.

-

Angular Dioxygenation : The initial and rate-limiting step is the attack on the 2-CDF molecule by an angular dioxygenase. In Terrabacter sp. DBF63, this enzyme is dibenzofuran 4,4a-dioxygenase (DFDO) , while in Pseudomonas sp. CA10, it is carbazole 1,9a-dioxygenase (CARDO) . These enzymes catalyze the insertion of two oxygen atoms at the angular position (C4 and C4a) of the non-chlorinated ring, leading to the formation of an unstable diol intermediate. This intermediate spontaneously rearranges, resulting in the cleavage of the ether bond and the formation of a chlorinated trihydroxybiphenyl derivative.

-

Extradiol Dioxygenation : The resulting chlorinated trihydroxybiphenyl is then acted upon by an extradiol dioxygenase . This enzyme cleaves the dihydroxylated aromatic ring at a position adjacent to the hydroxyl groups.

-

Meta-Cleavage and Hydrolysis : The product of the extradiol dioxygenase is a meta-cleavage compound, which is subsequently hydrolyzed by a meta-cleavage compound hydrolase .

-

Final Product : This series of reactions ultimately leads to the formation of 5-chlorosalicylic acid as the final identified metabolic product.[1]

Quantitative Data on Microbial Degradation

Quantitative data on the microbial degradation of 2-CDF is limited. However, studies on Terrabacter sp. strain DBF63 have provided some insights into its degradation efficiency.

| Parameter | Value | Conditions | Reference |

| Degradation of 2-CDF | ~89% | 5-day incubation in a soil slurry system | [1][2] |

Visualizing the Microbial Degradation Pathway

Mammalian Metabolism of this compound

In mammalian systems, 2-CDF undergoes metabolic transformation primarily in the liver, leading to the formation of more polar metabolites that can be readily excreted.

Model Organism and Primary Route of Excretion

Studies in rats have shown that 2-CDF is rapidly metabolized. Following intravenous administration of radiolabeled 2-CDF, about 90% of the radioactivity is excreted in the bile and urine within 6 hours, with bile being the preferential route.[3]

Metabolic Pathway

The hepatic metabolism of 2-CDF involves hydroxylation reactions, followed by conjugation to facilitate excretion.

-

Hydroxylation : The initial metabolic step involves the introduction of one or more hydroxyl (-OH) groups onto the dibenzofuran ring structure. The identified hydroxylated metabolites are:

-

Conjugation : These hydroxylated metabolites are then conjugated with endogenous molecules, such as glucuronic acid or sulfate, to form water-soluble conjugates. These conjugation reactions are catalyzed by enzymes like UDP-glucuronosyltransferases and sulfotransferases. The metabolites are present in the bile not as free aglycones but as these conjugated substances.[3]

Quantitative Data on Mammalian Metabolism

| Parameter | Value | Organism | Route of Administration | Reference |

| Radioactivity Excreted | ~90% within 6 hours | Rat | Intravenous | [3] |

| Primary Excretion Route | Bile | Rat | Intravenous | [3] |

Visualizing the Mammalian Metabolic Pathway

References

- 1. Degradation characteristics of a dibenzofuran-degrader Terrabacter sp. strain DBF63 toward chlorinated dioxins in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

Toxicological Profile of Monochlorinated Dibenzofurans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological data available for monochlorinated dibenzofurans (MCDFs). There are four isomers of MCDF: 1-chlorodibenzofuran (1-CDF), 2-chlorodibenzofuran (2-CDF), 3-chlorodibenzofuran (3-CDF), and 4-chlorodibenzofuran (4-CDF). While extensive research exists for higher chlorinated congeners of dibenzofurans, specific toxicological data for MCDFs is limited. This document synthesizes the available information on their mechanisms of action, toxicokinetics, and genotoxicity, with a focus on quantitative data and detailed experimental protocols. Data gaps in the current body of literature are also highlighted to guide future research efforts.

Introduction

Monochlorinated dibenzofurans (MCDFs) are a subgroup of chlorinated dibenzofurans, which are persistent environmental pollutants.[1][2] These compounds can be formed as byproducts of various industrial processes, including incineration and the manufacturing of chlorinated chemicals. Due to their lipophilic nature, they have the potential to bioaccumulate in the food chain, leading to human exposure. The toxicology of polychlorinated dibenzofurans (PCDFs) is well-documented and is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). However, the toxicological profiles of the lower chlorinated congeners, such as MCDFs, are less understood. This guide aims to consolidate the existing scientific knowledge on MCDFs to support risk assessment and guide further toxicological studies.

Mechanism of Action

The primary mechanism of toxicity for most chlorinated dibenzofurans is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3][4][5] While specific binding affinities for MCDF isomers to the AhR are not well-documented in publicly available literature, the general mechanism is expected to be similar to that of other PCDF congeners. Upon binding to the AhR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) in the promoter regions of target genes, leading to the induction of genes such as Cytochrome P450 1A1 (CYP1A1).[6][7][8] The induction of CYP1A1 and other enzymes can lead to altered metabolism of endogenous and exogenous compounds, contributing to toxic effects.

Some studies suggest that certain lower chlorinated dibenzofurans may also exert toxicity through genotoxic mechanisms, independent of AhR activation.[2]

Signaling Pathway

Toxicokinetics

Specific toxicokinetic data for monochlorinated dibenzofurans, including absorption, distribution, metabolism, and excretion, are not well-characterized. However, based on the properties of other chlorinated dibenzofurans, some general assumptions can be made.

-

Absorption: Due to their lipophilic nature, MCDFs are likely to be well-absorbed from the gastrointestinal tract following oral exposure. Dermal and inhalation absorption are also potential routes of exposure.

-

Distribution: Following absorption, MCDFs are expected to distribute to and accumulate in lipid-rich tissues, such as adipose tissue and the liver.

-

Metabolism: Metabolism of MCDFs is anticipated to be mediated by cytochrome P450 enzymes, potentially including CYP1A1, which they may induce. Hydroxylation is a likely metabolic pathway. The rate and extent of metabolism can influence their persistence and toxicity.

-

Excretion: Metabolites of MCDFs are expected to be more water-soluble and therefore more readily excreted in the urine and feces. The parent compounds, being lipophilic, may have longer biological half-lives.

Toxicological Data

Quantitative toxicological data for MCDFs are sparse. The most comprehensive data available is on their mutagenic potential.

Genotoxicity

A key study by Matsumoto et al. (1988) investigated the mutagenicity of the four MCDF isomers using the Ames test. The results are summarized in the table below.

| Compound | Test Strain | Metabolic Activation (S9) | Dose Range (µ g/plate ) | Result | Reference |

| 1-Chlorodibenzofuran | S. typhimurium TA98 | With & Without | 10 - 1000 | Non-mutagenic | [1] |

| S. typhimurium TA100 | With & Without | 10 - 1000 | Non-mutagenic | [1] | |

| This compound | S. typhimurium TA98 | With & Without | 10 - 1000 | Weakly mutagenic | [1] |

| S. typhimurium TA100 | With & Without | 10 - 1000 | Weakly mutagenic | [1] | |

| 3-Chlorodibenzofuran | S. typhimurium TA98 | With & Without | 1 - 100 | Markedly mutagenic | [1] |

| S. typhimurium TA100 | With & Without | 1 - 100 | Markedly mutagenic | [1] | |

| 4-Chlorodibenzofuran | S. typhimurium TA98 | With & Without | 10 - 1000 | Non-mutagenic | [1] |

| S. typhimurium TA100 | With & Without | 10 - 1000 | Non-mutagenic | [1] | |

| Benzo[a]pyrene (Positive Control) | S. typhimurium TA98 | With | 0.1 - 1 | Markedly mutagenic | [1] |

| S. typhimurium TA100 | With | 0.1 - 1 | Markedly mutagenic | [1] |

Table 1: Mutagenicity of Monochlorinated Dibenzofuran Isomers in the Ames Test.[1]

The study found that 3-chlorodibenzofuran was the most potent mutagen of the four isomers, with a mutagenic intensity in strain TA98 about one-fifth that of benzo[a]pyrene.[1] this compound was weakly mutagenic, while 1- and 4-chlorodibenzofuran were not mutagenic under the tested conditions.[1]

Acute and Sub-chronic Toxicity

There is a significant lack of publicly available data on the acute (e.g., LD50) and sub-chronic toxicity of monochlorinated dibenzofurans in vivo.

Cytotoxicity

Experimental Protocols

Ames Test for Mutagenicity

The following is a generalized protocol for the Ames test, based on the methodology typically employed for assessing the mutagenicity of chemical compounds.

Objective: To evaluate the potential of a test substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98 and TA100)

-

Test compound (MCDF isomers) dissolved in a suitable solvent (e.g., DMSO)

-

Positive and negative controls

-

S9 fraction from the liver of Aroclor 1254-induced rats for metabolic activation

-

Top agar (containing a trace amount of histidine and biotin)

-

Minimal glucose agar plates

Procedure:

-

Preparation of Bacterial Cultures: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C to obtain a dense culture.

-

Preparation of Test Solutions: Prepare a series of dilutions of the MCDF isomers in a suitable solvent.

-

Plate Incorporation Assay: a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test solution (or control), and 0.5 mL of the S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation). b. Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate. c. Spread the top agar evenly and allow it to solidify.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Data Collection: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.

Data Gaps and Future Directions

The current body of scientific literature has significant gaps regarding the toxicology of monochlorinated dibenzofurans. Future research should focus on:

-

Quantitative Toxicity Studies: Determining the acute (LD50), sub-chronic, and chronic toxicity of the four MCDF isomers in relevant animal models.

-

In Vitro Cytotoxicity: Establishing the IC50 values of MCDF isomers in various cell lines to understand their cytotoxic potential.

-

Ah Receptor Binding and Gene Expression: Quantifying the binding affinities of each MCDF isomer to the Ah receptor and their ability to induce CYP1A1 and other dioxin-responsive genes. This would provide crucial information for their toxic equivalency factor (TEF) assessment.

-

Toxicokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of individual MCDF isomers to understand their bioavailability and persistence in biological systems.

-

Structure-Activity Relationship (SAR) Studies: Further investigating the relationship between the position of the chlorine atom and the toxicological properties of MCDFs.

Conclusion

The toxicological profile of monochlorinated dibenzofurans is incomplete. The available data, primarily from in vitro mutagenicity studies, indicate that 3-chlorodibenzofuran is markedly mutagenic, while the other isomers show weak or no mutagenic activity. The primary mechanism of toxicity for chlorinated dibenzofurans is through the Ah receptor signaling pathway, though the specific role of this pathway in MCDF toxicity requires further investigation. Significant data gaps exist for other toxicological endpoints, including acute and chronic toxicity, cytotoxicity, and toxicokinetics. This guide highlights the need for further research to adequately characterize the potential risks associated with human exposure to monochlorinated dibenzofurans.

References

- 1. Mutagenicity of monochlorodibenzofurans detected in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]

- 3. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the Ah-Receptor Structural Determinants for Ligand Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the General Mechanism of Selective Induction of Cytochrome P450 Enzymes by Chemicals: Some Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of cytochrome P4501A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chlorodibenzofuran: A Technical Guide for Researchers

An In-depth Technical Guide on the PCDF Congener 2-Chlorodibenzofuran for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound (2-CDF), a monochlorinated dibenzofuran, and a member of the polychlorinated dibenzofuran (PCDF) class of environmental contaminants. PCDFs are known for their toxicity, which is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). This document consolidates key information on the physicochemical properties, toxicology, metabolic fate, and analytical methodologies related to 2-CDF, presented in a format tailored for scientific and research applications.

Physicochemical and Toxicological Properties

This compound is a solid organic compound with a molecular weight of 202.63 g/mol .[1] Like other PCDFs, it is a lipophilic compound with low water solubility, which contributes to its persistence in the environment and bioaccumulation in fatty tissues.[2][3] The toxicological effects of PCDFs are largely dependent on their ability to bind to and activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4][5] This activation leads to a cascade of downstream events, including the induction of xenobiotic-metabolizing enzymes and other toxic responses.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇ClO | [1] |

| Molecular Weight | 202.63 g/mol | [1] |

| Physical State | Solid | |

| Water Solubility | Low | [2] |

| LogP (Octanol-Water Partition Coefficient) | High (Lipophilic) | [2] |

Table 2: Summary of Toxicological Data for this compound and Related Compounds

| Parameter | Compound | Value | Species | Reference |

| AhR Binding | This compound | Binds to AhR | General | [4][9] |

| Mutagenicity | This compound | Weakly mutagenic | Salmonella typhimurium TA98 and TA100 | [6] |

| Acute Toxicity (LD₅₀) | 2,3,4,7,8-Pentachlorodibenzofuran | 916 µg/kg (oral) | Rat (male F344) | [4] |

| Toxicity Summary | Chlorodibenzofurans | Cause vomiting, diarrhea, anemia, skin and eye irritation, and liver changes. | General | [4][9] |

Metabolism and Excretion

Studies in rats have shown that this compound is rapidly metabolized and excreted.[10][11] Following intravenous administration, approximately 90% of the radioactivity from labeled 2-CDF was excreted in the bile and urine within 6 hours, with the bile being the primary route.[10] In orally administered rats, about 86% of the radioactivity was found in the urine, large intestinal contents, and feces within 24 hours.[11]

The metabolism of 2-CDF in the rat liver involves hydroxylation and subsequent conjugation. The major identified metabolites are 2-chloro-3,7-dihydroxydibenzofuran, 2-chloro-3-hydroxydibenzofuran, and 2-chloro-7-hydroxydibenzofuran.[10] These hydroxylated metabolites are found in the bile as conjugated substances (glucuronides and sulfates) rather than as free aglycons.[10][11] While most of the compound is quickly metabolized, a small percentage (approximately 3%) can be found in adipose tissue 48 hours after administration, suggesting a potential for longer-term retention in fatty tissues.[11]

Table 3: Excretion of this compound in Rats

| Route of Administration | Time | % of Administered Dose Excreted | Excretion Route | Reference |

| Intravenous | 6 hours | ~90% | Bile and Urine (preferentially bile) | [10] |

| Oral | 24 hours | ~86% | Urine, Large Intestinal Contents, Feces | [11] |

Experimental Protocols

Analysis of this compound in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure based on EPA methodologies for the analysis of chlorinated dibenzofurans in soil.[12][13]

1.1. Sample Preparation and Extraction:

-

Air-dry the soil sample and sieve to remove large debris.

-

Homogenize the sample.

-

Weigh a 10-50 g aliquot of the soil into an extraction vessel.

-

Spike the sample with a mixture of ¹³C-labeled PCDF internal standards.

-

Mix the soil with anhydrous sodium sulfate to create a free-flowing powder.

-

Extract the sample using a suitable solvent system, such as hexane/acetone (1:1) or toluene, via Soxhlet extraction for 18-24 hours or an automated solvent extraction (ASE) system.

1.2. Extract Cleanup:

-

Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

-

Perform a multi-step cleanup to remove interfering compounds. This typically involves sequential column chromatography using silica gel, alumina, and carbon-based sorbents.

-

An acid-base wash of the extract may also be employed.

-

-

Elute the PCDF fraction from the final cleanup column with an appropriate solvent (e.g., toluene).

-

Concentrate the final extract to a small volume (e.g., 10-20 µL).

1.3. GC-MS Analysis:

-

Inject a 1-2 µL aliquot of the final extract into a high-resolution gas chromatograph coupled to a high-resolution or triple quadrupole mass spectrometer.

-

GC Conditions (Typical):

-

Column: DB-5ms (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector: Splitless, 280 °C.

-

Oven Program: Start at 150 °C (hold 1 min), ramp to 200 °C at 20 °C/min, then to 310 °C at 5 °C/min (hold 10 min).

-

-

MS Conditions (Typical):

-

Ionization: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor at least two characteristic ions for each native and labeled congener.

-

-

Quantification: Use the isotope dilution method, calculating the concentration of 2-CDF based on the response ratio to its corresponding ¹³C-labeled internal standard.

In Vitro EROD Induction Assay

The Ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the induction of Cytochrome P450 1A1 (CYP1A1), a key indicator of AhR activation.[2][14][15] This protocol is a generalized procedure for use with a cell line such as the rat hepatoma cell line H4IIE.

2.1. Cell Culture and Treatment:

-

Culture H4IIE cells in a suitable medium (e.g., DMEM with 10% FBS) in 96-well plates until they reach 80-90% confluency.

-

Prepare a dilution series of this compound in the cell culture medium. A solvent control (e.g., DMSO) and a positive control (e.g., TCDD) should be included.

-

Remove the old medium from the cells and add the medium containing the different concentrations of 2-CDF or controls.

-

Incubate the cells for a specified period (e.g., 24-72 hours) at 37 °C in a humidified incubator with 5% CO₂.

2.2. EROD Assay Procedure:

-

After the incubation period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

-

Add a reaction mixture containing 7-ethoxyresorufin (the substrate) and an NADPH-generating system to each well.

-

Incubate the plate at 37 °C for a specific time (e.g., 15-60 minutes). The reaction is linear for a limited time.

-

Stop the reaction by adding a stop solution (e.g., fluorescamine in acetonitrile or glycine buffer).

-

Measure the fluorescence of the product, resorufin, using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

2.3. Data Analysis:

-

Normalize the fluorescence readings to the protein concentration in each well (e.g., using a BCA or Bradford protein assay).

-

Plot the EROD activity (e.g., pmol resorufin/min/mg protein) against the concentration of 2-CDF.

-

Determine the EC₅₀ (the concentration that produces 50% of the maximal response) from the dose-response curve.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound.

References

- 1. dep.nj.gov [dep.nj.gov]

- 2. WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners - Eurofins Scientific [eurofins.de]

- 3. cem.de [cem.de]

- 4. cir-safety.org [cir-safety.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. seagrant.whoi.edu [seagrant.whoi.edu]

- 7. Species differences in specific ligand-binding affinity and activation of AHR: The biological basis for calculation of relative effective potencies and toxic equivalence factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TOXIC EQUIVALENCY FACTORS [foodsafetyportal.eu]

- 9. Identification of the Ah-Receptor Structural Determinants for Ligand Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dioxin20xx.org [dioxin20xx.org]

- 11. Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluating the WHO toxic equivalency factors of polychlorinated dibenzo-p-dioxins, dibenzofurans, and biphenyls for applicability to amphibians using an in vitro Ah receptor transactivation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. midlandresolution.com [midlandresolution.com]

- 14. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

2-Chlorodibenzofuran: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorodibenzofuran is a chlorinated aromatic hydrocarbon belonging to the class of polychlorinated dibenzofurans (PCDFs). These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial processes, such as the manufacturing of other chemicals, and during combustion processes like incineration. Due to their environmental persistence and potential for toxic effects, PCDFs, including this compound, have been the subject of considerable scientific research. This technical guide provides an in-depth overview of the discovery, history, synthesis, and toxicological properties of this compound.

Discovery and Historical Context

The history of this compound is intertwined with the broader history of polychlorinated dibenzofurans (PCDFs). While a definitive "discovery" paper for this compound is not readily identifiable, the foundational work on the synthesis of the parent dibenzofuran ring system laid the groundwork for the later identification and synthesis of its chlorinated derivatives.

A significant early contribution to the synthesis of dibenzofurans was made by Gilman and Dietrich in 1957. Their work on the synthesis of dibenzofurans provided a general methodology that could be adapted to produce various substituted congeners, including chlorinated ones. The widespread recognition of PCDFs as environmental contaminants began in the latter half of the 20th century, driven by the development of sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) that could detect these compounds at trace levels in environmental and biological samples.

Physicochemical and Toxicological Properties

This compound is a solid at room temperature with low water solubility and a high octanol-water partition coefficient, indicating its lipophilic nature and potential for bioaccumulation. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇ClO | [1] |

| Molecular Weight | 202.63 g/mol | [1] |

| CAS Number | 51230-49-0 | [1] |

| Appearance | Colorless solid | |

| Water Solubility | Very low | |

| Log P (octanol-water) | 4.239 (estimated) | [2] |

| Acute Toxicity (Oral) | Harmful if swallowed (GHS Category 4) | [1] |

| Eye Irritation | Causes serious eye irritation (GHS Category 2A) | [1] |

| Aquatic Toxicity (Chronic) | May cause long lasting harmful effects to aquatic life (GHS Category 4) | [1] |

| Mutagenicity | Weakly mutagenic |

Experimental Protocols

Historical Synthesis: Adaptation of the Gilman and Dietrich Method

While the original 1957 paper by Gilman and Dietrich provides a general framework, a specific protocol for this compound is not detailed. However, a plausible adaptation of their general method for the synthesis of dibenzofurans would involve the cyclization of a suitably substituted diphenyl ether. A potential precursor for this compound would be 2-chloro-x-hydroxydiphenyl ether, where 'x' represents the position of the hydroxyl group that enables ring closure.

General Conceptual Steps (adapted from Gilman and Dietrich, 1957):

-

Precursor Synthesis: Synthesize the necessary chlorinated and hydroxylated diphenyl ether precursor. This would likely involve a multi-step organic synthesis route.

-

Cyclization: Induce the intramolecular cyclization of the diphenyl ether to form the dibenzofuran ring system. This step, as described by Gilman and Dietrich for other dibenzofurans, often involves heating the precursor with a dehydrating agent or a catalyst.

-

Purification: Purify the resulting this compound from the reaction mixture using techniques such as crystallization and chromatography.

Modern Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound in environmental and biological matrices is typically performed using high-resolution gas chromatography coupled with mass spectrometry (HRGC-HRMS) for high sensitivity and specificity.

Illustrative GC-MS Protocol:

-

Sample Preparation:

-

Extraction: Extract the analyte from the sample matrix (e.g., soil, water, tissue) using an appropriate organic solvent (e.g., hexane, dichloromethane).

-

Cleanup: Remove interfering co-extracted substances using techniques such as solid-phase extraction (SPE) with silica or alumina columns.

-

Concentration: Concentrate the extract to a small volume to enhance sensitivity.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: Use a high-resolution capillary column suitable for separating PCDF congeners (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

-

Injector: Employ a splitless or on-column injection technique for trace analysis.

-

Oven Temperature Program: Implement a temperature program that starts at a low temperature and ramps up to a high temperature to effectively separate the analytes. A typical program might start at 100°C, ramp to 280°C at 10°C/min, and hold for several minutes.

-

Carrier Gas: Use an inert carrier gas, such as helium, at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Acquisition Mode: For high selectivity and sensitivity, operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, targeting the characteristic ions of this compound.

-

Data Analysis: Identify and quantify this compound by comparing its retention time and mass spectrum to that of a certified reference standard.

-

-

Signaling Pathway and Mechanism of Toxicity

The toxicity of this compound, like other halogenated aromatic hydrocarbons, is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1] The binding of this compound to the AhR initiates a cascade of molecular events that can lead to a variety of toxic responses.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for this compound.

Upon entering the cell, this compound binds to the AhR, which is located in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (Hsp90).[1] This binding event causes a conformational change in the AhR, leading to its dissociation from the chaperone proteins and translocation into the nucleus. In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[1] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[1] This binding initiates the transcription of these genes, leading to an increase in the expression of various enzymes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1. The induction of these enzymes can lead to altered metabolism of endogenous and exogenous compounds, contributing to the toxic effects of this compound, which can include endocrine disruption, immunotoxicity, and potential carcinogenicity.[1]

Experimental Workflow for Synthesis and Analysis

The overall workflow for the study of this compound, from its synthesis to its analysis, involves a series of interconnected steps.

Caption: General Experimental Workflow for this compound.

Conclusion

This compound, as a member of the PCDF family, represents an important area of study for environmental scientists, toxicologists, and drug development professionals. Its history is rooted in the broader understanding of persistent organic pollutants, and its synthesis and analysis require specialized and sensitive techniques. The primary mechanism of its toxicity is mediated through the aryl hydrocarbon receptor, a pathway that is a key focus of toxicological research. Further investigation into the specific toxicokinetics and toxicodynamics of this compound will continue to be essential for understanding its potential risks to human health and the environment.

References

Spectroscopic Profile of 2-Chlorodibenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorodibenzofuran, a chlorinated aromatic ether. The information presented herein is crucial for the identification, characterization, and analysis of this compound in various research and development settings. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines experimental protocols, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound (C₁₂H₇ClO). Due to the limited availability of directly published, comprehensive datasets for this specific compound, the following information is compiled from analogous compounds and spectral database information. It should be noted that experimental conditions can influence spectral data, and the values presented here should be considered as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to exhibit signals in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants are influenced by the position of the chlorine atom and the complex spin-spin coupling patterns of the aromatic protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule, unless there is accidental equivalence. The chemical shifts will be in the aromatic region (typically 110-160 ppm). The carbon atom attached to the chlorine will experience a downfield shift. PubChem provides access to 13C NMR spectra for this compound.[1]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |

| H-1 | 7.5 - 7.7 | C-1 | ~122 |

| H-3 | 7.4 - 7.6 | C-2 | ~130 (C-Cl) |

| H-4 | 7.9 - 8.1 | C-3 | ~125 |

| H-6 | 7.6 - 7.8 | C-4 | ~121 |

| H-7 | 7.3 - 7.5 | C-4a | ~128 |

| H-8 | 7.4 - 7.6 | C-5a | ~155 |

| H-9 | 7.9 - 8.1 | C-6 | ~112 |

| C-7 | ~123 | ||

| C-8 | ~128 | ||

| C-9 | ~121 | ||

| C-9a | ~124 | ||

| C-9b | ~156 |

Note: These are predicted values based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands typical for aromatic compounds and C-Cl stretching.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O-C Asymmetric Stretch | 1300 - 1200 | Strong |

| C-Cl Stretch | 850 - 550 | Strong |

| Out-of-plane C-H Bending | 900 - 675 | Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of chlorine and carbon monoxide. The presence of the chlorine atom will be indicated by the isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). While electron impact mass spectra of polychlorinated dibenzofurans are not always highly isomer-specific, they provide valuable information for identification.[2][3] The PubChem entry for this compound indicates the availability of GC-MS data from the NIST Mass Spectrometry Data Center.[1]

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 202/204 | ~100 / ~33 | [M]⁺ (Molecular ion) |

| 167 | Moderate | [M - Cl]⁺ |

| 139 | Moderate | [M - Cl - CO]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for chlorinated dibenzofurans are crucial for obtaining high-quality and reproducible results.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

A standard pulse sequence (e.g., zg30) is used.

-

The spectral width is set to cover the aromatic region (e.g., 0-10 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

-

The data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

The spectral width is set to cover the aromatic carbon region (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Data processing is similar to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in an IR cell.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Acquisition:

-

A background spectrum of the KBr pellet or the solvent is recorded first.

-

The sample spectrum is then recorded.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

The spectral range is typically 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the preferred method for analyzing chlorinated dibenzofurans.

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

-

Injection: A small volume of a dilute solution of the sample in a suitable solvent (e.g., hexane or toluene) is injected into the GC.

-